O-Methyl aloeresinA-7
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Overview
Description
O-Methyl aloeresinA-7 is a chemical compound with the molecular formula C29H30O11 and a molecular weight of 554.54 g/mol . It is a derivative of aloeresin, a type of phenolic compound found in aloe plants. This compound is known for its various biological activities, including antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl aloeresinA-7 typically involves the methylation of aloeresin A. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of aloeresin A from aloe plants, followed by its methylation under controlled conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
O-Methyl aloeresinA-7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
O-Methyl aloeresinA-7 has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential antioxidant and anti-inflammatory effects.
Industry: Used in the formulation of cosmetic products due to its beneficial skin properties.
Mechanism of Action
The mechanism of action of O-Methyl aloeresinA-7 involves its interaction with various molecular targets. It exhibits antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell lysis . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Aloeresin A: The parent compound of O-Methyl aloeresinA-7.
Aloesin: Another phenolic compound found in aloe plants with similar biological activities.
Aloin: A compound with laxative properties found in aloe vera.
Uniqueness
This compound is unique due to its enhanced stability and solubility compared to its parent compound, aloeresin A. The methylation process increases its lipophilicity, making it more suitable for use in various formulations .
Properties
Molecular Formula |
C29H30O11 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+ |
InChI Key |
WRLXHKDQSQMWSH-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
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